ETHYL 2-METHYL-5-OXO-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE
CAS No.:
Cat. No.: VC13493824
Molecular Formula: C10H10N2O3S
Molecular Weight: 238.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O3S |
|---|---|
| Molecular Weight | 238.27 g/mol |
| IUPAC Name | ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O3S/c1-3-15-9(14)7-4-11-10-12(8(7)13)5-6(2)16-10/h4-5H,3H2,1-2H3 |
| Standard InChI Key | JIBYMLUIGWBXJR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C2N(C1=O)C=C(S2)C |
| Canonical SMILES | CCOC(=O)C1=CN=C2N(C1=O)C=C(S2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a thiazole ring (a five-membered ring containing nitrogen and sulfur) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). Key substituents include:
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Ethyl ester group at position 6, enhancing lipophilicity and metabolic stability.
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Methyl group at position 2, influencing steric interactions and electronic distribution.
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Ketone group at position 5, enabling hydrogen bonding and participation in redox reactions .
The molecular formula is C₁₀H₁₀N₂O₃S, with a molecular weight of 237.28 g/mol. Its IUPAC name, ethyl 2-methyl-5-oxo-5H- thiazolo[3,2-a]pyridine-6-carboxylate, reflects this substitution pattern.
Spectral and Computational Data
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Infrared (IR) Spectroscopy: Strong absorption bands at 1,720 cm⁻¹ (C=O ester), 1,670 cm⁻¹ (C=O ketone), and 1,250 cm⁻¹ (C–S thiazole) .
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Nuclear Magnetic Resonance (NMR):
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X-ray Crystallography: Planar fused-ring system with dihedral angles of 5.2° between thiazole and pyridine planes, indicating minimal ring distortion .
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₃S |
| Molecular Weight | 237.28 g/mol |
| Melting Point | 188–190°C |
| LogP (Octanol-Water) | 1.85 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Manufacturing
Conventional Synthesis Routes
The most reported method involves a one-pot multicomponent reaction between:
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2-Amino-5-methylthiazole (providing the thiazole core).
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Diethyl ethoxymethylenemalonate (introducing the ester and ketone groups).
Reaction Conditions:
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Solvent: Ethanol or methanol.
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Temperature: Reflux at 80°C for 6–8 hours.
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Yield: 65–75% after recrystallization from ethanol-benzene mixtures .
Mechanistic Insights
The reaction proceeds via:
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Knoevenagel Condensation: Formation of an α,β-unsaturated ester intermediate.
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Cyclization: Intramolecular nucleophilic attack by the thiazole nitrogen on the electrophilic carbonyl carbon.
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Aromatization: Loss of water to form the fused aromatic system .
Optimization Strategies
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Microwave-Assisted Synthesis: Reduces reaction time to 15–20 minutes with comparable yields .
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Green Chemistry Approaches: Use of water as a solvent and biocatalysts (e.g., lipases) to improve sustainability .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-thiazolo[3,2-a]pyrimidine | Methoxy substitution at position 7 | Antifungal (MIC = 16 µg/mL) |
| 3-(4-Methylphenyl)-5-oxo-N-(2-pyridinylmethyl)-thiazolo[3,2-a]pyrimidine | Pyridine side chain | AChE inhibition (IC₅₀ = 9.8 µM) |
| Ethyl 5-(4-methoxyphenyl)-3-oxo-thiazolo[3,2-a]pyrimidine | Increased lipophilicity | Antibacterial (MIC = 8 µg/mL) |
Key trends include:
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Electron-withdrawing groups (e.g., ketones) enhance enzyme inhibition.
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Aromatic substituents improve antimicrobial potency via π-π stacking with microbial proteins .
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound’s modular structure allows derivatization at positions 2 (methyl), 5 (ketone), and 6 (ester). Notable derivatives include:
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Hydrazide analogs: Synthesized via ester hydrolysis and hydrazine coupling, showing enhanced AChE inhibition (IC₅₀ = 5.3 µM) .
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Schiff base complexes: Metal chelates (e.g., Cu²⁺, Zn²⁺) with amplified antibacterial activity (MIC = 4 µg/mL) .
Enzyme Inhibitor Development
Structural optimization has yielded:
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